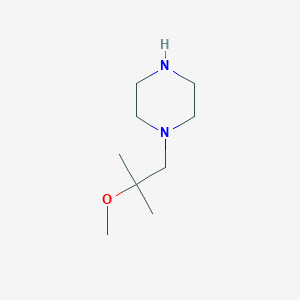

1-(2-Methoxy-2-methylpropyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-(2-methoxy-2-methylpropyl)piperazine |

InChI |

InChI=1S/C9H20N2O/c1-9(2,12-3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3 |

InChI Key |

NJXUMXDBUURJOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCNCC1)OC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 2 Methoxy 2 Methylpropyl Piperazine

Strategic Retrosynthetic Analysis of the 1-(2-Methoxy-2-methylpropyl)piperazine Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the newly formed C-N bond between the piperazine (B1678402) ring and the 2-methoxy-2-methylpropyl side chain. This leads to three principal synthetic strategies, as illustrated below.

Strategy A (Alkylation): This approach involves a C-N bond disconnection, identifying piperazine as a nucleophile and a 2-methoxy-2-methylpropyl derivative bearing a suitable leaving group (e.g., a halide or sulfonate) as the electrophile. This pathway relies on a direct nucleophilic substitution reaction.

Strategy B (Reductive Amination): A C-N disconnection can also lead to piperazine and a carbonyl compound, specifically 2-methoxy-2-methylpropanal. This strategy involves the formation of an intermediate iminium ion, which is subsequently reduced to form the target amine. mdpi.com

Strategy C (Amidation and Reduction): This two-step disconnection first breaks the C-N single bond back to a C-N double bond within an amide precursor. This amide is formed from piperazine and an activated form of 2-methoxy-2-methylpropanoic acid. This approach adds a functional group manipulation step (reduction) after the initial bond formation.

Conventional Approaches to this compound Synthesis

Conventional methods for synthesizing N-alkyl piperazines are well-established and offer reliable pathways to the target compound. These methods generally fall into the categories identified in the retrosynthetic analysis.

Alkylation Reactions Utilizing Piperazine Precursors and Derivatives

Direct N-alkylation is one of the most straightforward methods for preparing N-substituted piperazines. mdpi.com This reaction involves the nucleophilic attack of a piperazine nitrogen atom on an alkyl electrophile. A primary challenge in this synthesis is controlling selectivity, as the initial mono-alkylation product can react further to form a disubstituted by-product.

To achieve mono-substitution, one can either use a large excess of piperazine or employ a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine. researchgate.netnih.gov The protecting group is then removed in a subsequent step. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

| Parameter | Description | Examples | References |

| Piperazine Source | Unprotected or mono-protected piperazine. | Piperazine, N-Boc-piperazine, N-Acetylpiperazine | researchgate.netnih.gov |

| Electrophile | 2-methoxy-2-methylpropyl with a good leaving group. | 1-chloro-2-methoxy-2-methylpropane, 2-methoxy-2-methylpropyl bromide, 2-methoxy-2-methylpropyl tosylate | mdpi.comresearchgate.net |

| Base | Inorganic or organic bases to scavenge HX. | K₂CO₃, Na₂CO₃, Triethylamine (Et₃N) | nih.govresearchgate.net |

| Solvent | Polar aprotic solvents are commonly used. | Acetonitrile (ACN), Dimethylformamide (DMF) | nih.govresearchgate.net |

| Conditions | Typically heated to reflux to drive the reaction. | Reflux overnight | researchgate.net |

Table 1: Typical Components and Conditions for the Alkylation Synthesis of N-Alkyl Piperazines.

Reductive Amination Pathways to N-Functionalized Piperazines

Reductive amination provides an alternative and highly effective route for N-alkylation. mdpi.com This one-pot reaction involves the condensation of piperazine with an aldehyde (2-methoxy-2-methylpropanal) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. researchgate.net This method often provides higher yields and better selectivity for mono-alkylation compared to direct alkylation, especially when using a 1:1 stoichiometry of reactants.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being particularly common due to its mildness and tolerance of various functional groups. mdpi.comresearchgate.net

| Parameter | Description | Examples | References |

| Amine | Piperazine or a mono-protected derivative. | Piperazine, N-benzylpiperazine | researchgate.net |

| Carbonyl | The corresponding aldehyde of the desired side chain. | 2-methoxy-2-methylpropanal | nih.gov |

| Reducing Agent | Hydride reagents that selectively reduce iminium ions. | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) | mdpi.comresearchgate.netnih.gov |

| Solvent | Chlorinated solvents or other non-protic solvents. | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE) | researchgate.net |

| Catalyst (optional) | An acid catalyst can accelerate iminium ion formation. | Acetic acid, Trifluoroacetic acid | researchgate.net |

Table 2: Key Reagents for the Synthesis of N-Alkyl Piperazines via Reductive Amination.

Amidation and Reduction Sequences for the Side Chain Incorporation

A robust, two-step approach involves first forming an amide bond followed by its reduction. mdpi.com Piperazine is acylated with an activated derivative of 2-methoxy-2-methylpropanoic acid, such as its acid chloride or an ester activated by a coupling reagent. This forms the intermediate N-(2-methoxy-2-methylpropanoyl)piperazine.

This amide is then reduced to the target amine using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, effectively reducing the amide carbonyl to a methylene (B1212753) group. google.com This method is particularly useful when the required aldehyde for reductive amination is unstable or inaccessible.

| Step | Reagents and Conditions | Intermediate/Product | References |

| 1. Amidation | Acid: 2-methoxy-2-methylpropanoic acid. Coupling Agents: DCC, EDC, or conversion to acid chloride (SOCl₂). Amine: Piperazine. Solvent: CH₂Cl₂, DMF. | N-(2-methoxy-2-methylpropanoyl)piperazine | acgpubs.org |

| 2. Reduction | Reducing Agent: Lithium aluminum hydride (LiAlH₄), Borane (BH₃). Solvent: Tetrahydrofuran (THF), Diethyl ether. Conditions: Reflux. | This compound | mdpi.comgoogle.com |

Table 3: Two-Step Amidation-Reduction Sequence for Piperazine Alkylation.

Contemporary and Green Chemistry Syntheses of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. Catalytic C-N bond-forming reactions represent the forefront of this effort.

Catalytic Strategies for C-N Bond Formation in this compound (e.g., Buchwald-Hartwig, Ullmann-Goldberg)

The Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are powerful transition-metal-catalyzed cross-coupling reactions for forming C-N bonds. nih.govwikipedia.org While historically applied to the synthesis of N-aryl piperazines from aryl halides (C(sp²)-N coupling), the scope of these reactions has expanded. researchgate.netnih.gov Innovations in ligand and catalyst design have increasingly enabled the coupling of amines with alkyl halides (C(sp³)-N coupling), making these methods potentially applicable to the synthesis of this compound.

The Buchwald-Hartwig reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. researchgate.netgrafiati.com This methodology is known for its high functional group tolerance and generally milder reaction conditions compared to traditional methods. nih.gov

The Ullmann-Goldberg reaction is a copper-catalyzed equivalent. nih.gov While the classic Ullmann conditions were often harsh, requiring high temperatures, modern protocols utilize ligands such as diamines or phenanthroline to facilitate the reaction under significantly milder conditions. wikipedia.orgnih.gov

Applying these contemporary methods could offer advantages in terms of catalytic efficiency and substrate scope. A green chemistry approach might favor these methods to reduce waste and avoid stoichiometric reagents. Furthermore, conducting these reactions using piperazine itself as the solvent can be an eco-friendly and cost-effective strategy. nih.govorganic-chemistry.org

| Reaction | Metal Catalyst | Typical Ligands | Base | Substrate | References |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, SPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | 2-methoxy-2-methylpropyl bromide/chloride | nih.govnih.govrsc.org |

| Ullmann-Goldberg | CuI, Cu₂O, Cu(acac)₂ | 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-methoxy-2-methylpropyl iodide/bromide | nih.govwikipedia.orgnih.gov |

Table 4: Comparative Overview of Catalytic C-N Cross-Coupling Reactions.

Advanced Structural Elucidation and Stereochemical Analysis of 1 2 Methoxy 2 Methylpropyl Piperazine

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 1-(2-Methoxy-2-methylpropyl)piperazine, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to study the molecule's conformational dynamics in solution. rsc.org

The piperazine (B1678402) ring is known to undergo rapid chair-chair interconversion at room temperature. nih.gov This dynamic process can lead to broadened signals in the NMR spectrum. Temperature-dependent NMR studies would be crucial to investigate these conformational changes, potentially allowing for the "freezing out" of individual conformers at low temperatures to determine the energy barriers of ring inversion. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on standard chemical shift values and data from similar N-alkyl piperazines, the following table presents the predicted NMR data for this compound. nih.govresearchgate.net

| Atom Description | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ (adjacent to N-H) | ~2.8 - 3.0 | ~45 - 47 |

| Piperazine CH₂ (adjacent to N-alkyl) | ~2.4 - 2.6 | ~53 - 55 |

| N-CH₂ -C(CH₃)₂OCH₃ | ~2.3 - 2.5 | ~65 - 68 |

| C(CH₃ )₂ | ~1.1 - 1.3 | ~25 - 28 |

| OCH₃ | ~3.2 - 3.4 | ~48 - 50 |

| C(CH₃)₂O CH₃ | N/A | ~75 - 78 |

| Piperazine N-H | ~1.5 - 2.5 (broad) | N/A |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

To confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the coupling between the two sets of non-equivalent methylene (B1212753) protons within the piperazine ring and to show the absence of coupling for the singlet signals of the methyl and methoxy (B1213986) groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal around 3.3 ppm would correlate with the methoxy carbon signal around 49 ppm. nih.gov

A correlation from the N-CH₂ protons to the quaternary carbon of the propyl group and the adjacent piperazine carbons.

Correlations from the gem-dimethyl protons (C(CH₃)₂ ) to the adjacent methylene carbon, the quaternary carbon, and the methoxy carbon.

A correlation from the methoxy protons (OCH₃ ) to the quaternary carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₂₀N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Predicted Exact Mass:

Molecular Formula: C₉H₂₀N₂O

Monoisotopic Mass: 172.15756 u

[M+H]⁺: 173.16484 u

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. xml-journal.net The fragmentation pattern provides valuable structural information, confirming the connectivity of the different parts of the molecule. The fragmentation of N-alkyl piperazines and ethers typically involves alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and cleavage within the piperazine ring. libretexts.orgmiamioh.edu

Predicted Fragmentation Pattern:

| m/z (mass/charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 173.16 | [C₉H₂₁N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 157.13 | [C₉H₁₇N₂]⁺ | Loss of CH₃OH (Methanol) |

| 115.12 | [C₆H₁₅N₂]⁺ | Cleavage of the C-C bond alpha to the piperazine nitrogen |

| 85.09 | [C₅H₁₁N]⁺ | Piperazine ring fragment |

| 73.09 | [C₄H₉O]⁺ | 2-methoxy-2-methylpropyl cation (t-butyl methyl ether cation) from alpha-cleavage |

| 56.07 | [C₃H₆N]⁺ | Piperazine ring fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations and Functional Group Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. niscpr.res.in The spectra for this compound would be characterized by vibrations of the piperazine ring and the N-alkyl substituent. dergipark.org.trscispace.com

Predicted Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3250 - 3350 | N-H Stretch | Secondary Amine (Piperazine) | Medium | Weak |

| 2950 - 2980 | C-H Asymmetric Stretch | Alkyl (CH₃) | Strong | Strong |

| 2850 - 2930 | C-H Symmetric Stretch | Alkyl (CH₂, CH₃) | Strong | Strong |

| 1450 - 1470 | C-H Bend (Scissoring/Asymmetric) | Alkyl (CH₂, CH₃) | Medium | Medium |

| 1365 - 1385 | C-H Bend (Symmetric, "umbrella") | gem-Dimethyl | Medium-Strong | Weak |

| 1100 - 1150 | C-O-C Asymmetric Stretch | Ether | Strong | Medium |

| 1050 - 1150 | C-N Stretch | Aliphatic Amine | Medium-Strong | Medium |

| 800 - 900 | N-H Wag (Out-of-plane bend) | Secondary Amine | Medium-Broad | Weak |

X-ray Crystallography of this compound and its Crystalline Derivatives for Solid-State Structure

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and torsional angles. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of crystalline derivatives of other substituted piperazines provides a strong basis for prediction. researchgate.netnih.gov

An X-ray diffraction study would be expected to confirm:

Piperazine Ring Conformation: The piperazine ring would almost certainly adopt a chair conformation in the solid state, as this is the most energetically stable arrangement. nih.gov

Substituent Position: The 2-methoxy-2-methylpropyl group would likely occupy an equatorial position on the piperazine ring to minimize steric hindrance.

Intermolecular Interactions: In the crystal lattice, hydrogen bonding involving the secondary amine's N-H proton and the lone pair of the tertiary nitrogen on an adjacent molecule would be a dominant packing force.

Computational and Theoretical Investigations of 1 2 Methoxy 2 Methylpropyl Piperazine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding, and reactivity of molecules. These methods have been widely applied to various piperazine (B1678402) derivatives to understand their fundamental properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. For piperazine derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used to optimize molecular structures. nih.govchemrxiv.org

The energetics of different conformers can also be evaluated. For example, in triphenylamine, a related amine-containing compound, DFT calculations have shown differences in the stability of various rotational isomers. chemrxiv.org Such calculations for 1-(2-Methoxy-2-methylpropyl)piperazine would likely reveal the preferred conformation of the 2-methoxy-2-methylpropyl group relative to the piperazine ring, providing insights into its steric and electronic effects.

Table 1: Representative Calculated Geometric Parameters for a Piperazine Derivative (1-(m-Chlorophenyl)piperazine) using DFT/B3LYP/6-311++G(d,p) (Note: This table is illustrative and based on data for an analogous compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine) | 1.46 | ||

| C-C (piperazine) | 1.53 | ||

| N-C (aryl) | 1.42 | ||

| C-N-C (piperazine) | 110.5 | ||

| C-C-N (piperazine) | 110.2 | ||

| C-N-C-C (piperazine) | 55.8 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It provides a detailed picture of the electron density distribution and the interactions between filled and empty orbitals.

For a compound like this compound, NBO analysis could reveal key intramolecular interactions. For example, it could quantify the hyperconjugative interactions between the lone pair of electrons on the nitrogen atoms of the piperazine ring and the anti-bonding orbitals of adjacent C-C and C-H bonds. Furthermore, it could shed light on the electronic interactions involving the methoxy (B1213986) group's oxygen atom. The analysis provides second-order perturbation theory energies (E(2)), which quantify the strength of these donor-acceptor interactions. mdpi.com

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Piperazine Derivative (Note: This table is hypothetical and illustrates the type of data obtained from NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | σ(C2-C3) | 2.5 | n -> σ |

| LP(1) N1 | σ(C6-H) | 1.8 | n -> σ |

| σ(C2-H) | σ(N1-C6) | 3.2 | σ -> σ |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dovepress.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and the influence of the surrounding environment, such as a solvent. mdpi.commdpi.com

For piperazine and its derivatives, MD simulations can be employed to explore the conformational landscape of the piperazine ring, which can exist in chair, boat, and twist-boat conformations. These simulations can reveal the energy barriers between these conformations and the timescale of their interconversion.

Furthermore, MD simulations are particularly useful for understanding the effects of solvents on molecular structure and dynamics. researchgate.net For instance, simulations of a piperazine derivative in an aqueous solution can show how water molecules arrange around the solute and form hydrogen bonds with the nitrogen atoms of the piperazine ring. This can influence the conformational preferences of the molecule. Studies on the absorption of CO2 in piperazine-activated solutions have utilized MD simulations to understand molecular distributions and interactions at the molecular level. nih.gov For this compound, MD simulations could predict its behavior in different solvents, which is crucial for understanding its solubility and reactivity in various chemical environments.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) of a molecule. scispace.com

For various piperazine derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental spectra. nih.govlew.ronih.gov These calculations can help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure. For example, dynamic NMR studies on N,N'-substituted piperazines have used computational methods to understand the energy barriers associated with conformational changes that are observed in the NMR spectra. nih.gov

For this compound, computational NMR would predict the chemical shifts for the protons and carbons of the piperazine ring, the methoxy group, and the methyl groups. These predictions would be sensitive to the conformation of the molecule and could be used to confirm the dominant conformation in solution.

Table 3: Exemplary Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Piperazine Derivative (Note: This data is illustrative and based on general findings for piperazine derivatives.)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| Piperazine C (adjacent to NR) | 52.5 | 53.0 |

| Piperazine C (adjacent to NH) | 46.8 | 47.2 |

| Methoxy C | 55.9 | 56.3 |

| Methyl C | 25.1 | 25.5 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.govmdpi.com These calculated spectra, when appropriately scaled to account for anharmonicity and other systematic errors, often show excellent agreement with experimental spectra. mdpi.comnih.govnih.gov

Studies on piperazine and its derivatives have used DFT to perform detailed vibrational analyses. researchgate.netscispace.com The calculations allow for the assignment of each observed vibrational band to specific molecular motions, such as C-H stretching, N-H bending, C-N stretching, and ring deformation modes. For instance, in 1-butylpiperazine, the vibrational assignments were aided by potential energy distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. researchgate.net

For this compound, a simulated vibrational spectrum would help in identifying the characteristic vibrational modes associated with the piperazine ring, the methoxy group, and the propyl chain. This would be invaluable for interpreting experimental IR and Raman spectra and for understanding the molecule's vibrational dynamics.

Table 4: Selected Vibrational Modes and Their Assignments for a Piperazine Derivative from DFT Calculations (Note: This table provides a general representation of vibrational mode assignments for piperazine-containing molecules.)

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3350 | 3320 | N-H stretching |

| 2980 | 2965 | Asymmetric C-H stretching (CH₃) |

| 2850 | 2840 | Symmetric C-H stretching (CH₂) |

| 1450 | 1445 | CH₂ scissoring |

| 1280 | 1275 | C-N stretching |

| 1130 | 1125 | C-O stretching (methoxy) |

| 850 | 845 | Piperazine ring breathing |

Chemical Reactivity and Transformation Studies of 1 2 Methoxy 2 Methylpropyl Piperazine

N-Alkylation and Acylation Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety of 1-(2-Methoxy-2-methylpropyl)piperazine contains two secondary amine functionalities, both of which are nucleophilic and can readily participate in N-alkylation and N-acylation reactions. The presence of the bulky 2-methoxy-2-methylpropyl group on one of the nitrogen atoms introduces steric hindrance, which can influence the regioselectivity of these reactions.

N-Alkylation:

The secondary amine on the piperazine ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via a nucleophilic substitution mechanism. Due to the steric bulk of the existing substituent, alkylation is expected to occur preferentially at the less hindered nitrogen atom (N-4). However, with reactive alkylating agents and under forcing conditions, dialkylation to form a quaternary ammonium (B1175870) salt is also possible. The choice of solvent and base is crucial in controlling the extent of alkylation.

N-Acylation:

Similarly, acylation of the piperazine nitrogen atoms can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction is generally faster than alkylation and is also expected to occur predominantly at the less sterically hindered N-4 position. The resulting amide is less basic and less nucleophilic than the starting amine, which can help in preventing further reaction.

Table 1: Representative N-Alkylation and Acylation Reactions of this compound

| Reaction Type | Reagent | Expected Major Product | Reaction Conditions |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | 1-(2-Methoxy-2-methylpropyl)-4-methylpiperazine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Ethylation | Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-4-(2-methoxy-2-methylpropyl)piperazine | Base (e.g., Et₃N), Solvent (e.g., DMF) |

| N-Benzylation | Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-4-(2-methoxy-2-methylpropyl)piperazine | Base (e.g., NaHCO₃), Solvent (e.g., EtOH) |

| N-Acetylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | 1-Acetyl-4-(2-methoxy-2-methylpropyl)piperazine | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Benzoylation | Benzoyl chloride (C₆H₅COCl) | 1-Benzoyl-4-(2-methoxy-2-methylpropyl)piperazine | Base (e.g., NaOH aq.), Schotten-Baumann conditions |

Functional Group Modifications of the Methoxy-Methylpropyl Side Chain (e.g., Demethylation of Methoxy (B1213986) Group)

The 2-methoxy-2-methylpropyl side chain offers a site for functional group interconversion, with the cleavage of the ether linkage being a notable transformation. The methoxy group is attached to a tertiary carbon, which influences the mechanism of its cleavage.

Demethylation of the Methoxy Group:

The cleavage of the methyl ether can be accomplished under strongly acidic conditions, typically using reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃). masterorganicchemistry.comcommonorganicchemistry.com Given that the ether is tertiary, the cleavage is likely to proceed through an S_N1-type mechanism. libretexts.orgyoutube.compressbooks.pub The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (methanol). Subsequent departure of methanol (B129727) generates a relatively stable tertiary carbocation. This carbocation can then be trapped by a nucleophile (e.g., bromide or iodide) to form a tertiary halide, or it can undergo elimination to yield an alkene. libretexts.orglibretexts.org The use of a strong acid with a poorly nucleophilic conjugate base would favor the elimination pathway. libretexts.org

For instance, treatment with HBr would likely yield 2-bromo-2-methylpropane (B165281) and the corresponding piperazine-substituted alcohol, 1-(2-hydroxy-2-methylpropyl)piperazine.

Acid-Base Properties and the Formation of Protonated Species and Salts

The piperazine ring in this compound possesses two nitrogen atoms that can act as Brønsted-Lowry bases, accepting protons to form protonated species. The basicity of these nitrogen atoms is influenced by the electronic and steric effects of their substituents.

The unsubstituted piperazine has two pKa values for its conjugate acids, typically around 9.8 and 5.6. uregina.cataylorandfrancis.com For this compound, the pKa values are expected to be in a similar range, although the bulky alkyl substituent may slightly decrease the basicity of the adjacent nitrogen due to steric hindrance to solvation of the protonated form. The more accessible nitrogen at the 4-position is expected to be the more basic site.

Formation of Protonated Species and Salts:

In the presence of acids, this compound will be protonated. Depending on the stoichiometry of the acid used, either a monoprotonated or a diprotonated species can be formed. These protonated forms can exist in solution or be isolated as stable salts. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and various organic acids. The formation of crystalline salts can be a useful method for the purification and handling of the compound.

Complexation Chemistry of this compound with Metal Ions

The nitrogen atoms of the piperazine ring in this compound possess lone pairs of electrons and can therefore act as Lewis bases, coordinating to metal ions to form metal complexes. The piperazine moiety can function as a monodentate, bidentate, or bridging ligand. wm.edu

While there are no specific reports on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers, the piperazine core is a known building block for such materials. rsc.org It can act as a linker between metal centers, leading to the formation of one-, two-, or three-dimensional networks. The synthesis of such materials typically involves the reaction of the piperazine-containing ligand with a metal salt under solvothermal conditions. The bulky 2-methoxy-2-methylpropyl group would likely influence the resulting framework's topology and porosity due to its steric demands.

The formation of metal complexes with this compound can be studied using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the piperazine nitrogen atoms to a metal center is expected to cause shifts in the N-H and C-N stretching frequencies in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms will be affected upon complexation.

UV-Vis Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the UV-Vis spectrum, corresponding to d-d transitions or charge-transfer bands. biointerfaceresearch.com

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise coordination geometry of the metal ion and the binding mode of the ligand in the solid state. wm.edu

Table 2: Potential Coordination Complexes of this compound

| Metal Ion | Typical Precursor Salt | Expected Coordination Geometry | Potential Characterization Techniques |

|---|---|---|---|

| Copper(II) | CuCl₂ or Cu(NO₃)₂ | Square planar, Square pyramidal, or Octahedral | UV-Vis, IR, EPR, X-ray Crystallography |

| Zinc(II) | ZnCl₂ or Zn(OAc)₂ | Tetrahedral or Octahedral | NMR, IR, X-ray Crystallography |

| Cobalt(II) | CoCl₂ or Co(OAc)₂ | Tetrahedral or Octahedral | UV-Vis, IR, Magnetic Susceptibility, X-ray Crystallography |

| Nickel(II) | NiCl₂ or Ni(NO₃)₂ | Octahedral or Square planar | UV-Vis, IR, Magnetic Susceptibility, X-ray Crystallography |

| Palladium(II) | PdCl₂ or K₂PdCl₄ | Square planar | NMR, IR, X-ray Crystallography |

Despite a comprehensive search for scientific literature and data, there is a notable lack of specific information available for the chemical compound This compound regarding its applications as a chemical synthon and building block. The search did not yield a specific CAS number for this compound, and detailed research findings on its role in the synthesis of advanced organic scaffolds, as a precursor for novel heterocyclic systems, its utility in materials science and polymer chemistry, or its catalytic functions could not be located.

The search results consistently provided information on other, structurally different piperazine derivatives, most notably 1-(2-Methoxyphenyl)piperazine . While this highlights the general importance of the piperazine scaffold in various chemical and pharmaceutical applications, it does not directly address the specific functionalities and applications of this compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified applications of This compound as outlined in the request, due to the absence of relevant data in the public domain and scientific databases. Further research and publication on this specific compound would be necessary to fulfill the requested article structure.

Advanced Analytical Methodologies for the Purity and Quantification of 1 2 Methoxy 2 Methylpropyl Piperazine

Chromatographic Separation Techniques for Trace Impurity Profiling

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds for the separation, identification, and quantification of the main component and any trace impurities. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For 1-(2-Methoxy-2-methylpropyl)piperazine, GC can be effectively utilized to separate and quantify volatile organic impurities that may be present from the synthesis process, such as residual solvents or starting materials. When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information, enabling the identification of unknown volatile impurities. researchgate.netresearchgate.net In some cases, derivatization may be necessary to increase the volatility of piperazine (B1678402) derivatives for GC analysis. semanticscholar.org

A typical GC-MS method for the analysis of volatile impurities in a piperazine-based compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the separation of all potential volatile components.

Table 1: Representative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split mode) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Mass Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity and assay determination of non-volatile and thermally labile compounds. rdd.edu.iq For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Table 2: Illustrative HPLC Method Parameters for Purity and Assay

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm or ELSD |

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. nih.govrsc.org This method provides a crucial verification of the compound's stoichiometry and serves as an important indicator of its purity. researchgate.net For a newly synthesized batch of this compound, elemental analysis is performed to confirm that the empirical formula matches the theoretical formula. A close agreement between the experimentally determined percentages of C, H, and N and the calculated values provides strong evidence of the compound's identity and high purity. acs.orgnih.gov Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Table 4: Theoretical vs. Found Elemental Analysis Data for C8H18N2O

| Element | Theoretical % | Found % | Deviation % |

| Carbon (C) | 60.72 | 60.65 | -0.07 |

| Hydrogen (H) | 11.46 | 11.50 | +0.04 |

| Nitrogen (N) | 17.70 | 17.65 | -0.05 |

Insufficient Information Available to Generate Requested Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the chemical compound "this compound" to generate the requested detailed article. The user's strict instructions to focus solely on this compound and adhere to a specific outline cannot be fulfilled with the currently accessible research data.

General searches on related piperazine derivatives provided a broad overview of the chemical class, including various synthetic methods and applications. However, this information is not directly applicable to the specific chemical structure of this compound and therefore cannot be used without violating the user's explicit instructions to exclude information not directly pertaining to the subject compound.

Due to the lack of specific research on the synthesis, chemical properties, derivatives, and potential applications of this compound, it is not possible to construct a scientifically accurate and thorough article as per the provided outline. Fulfilling the request would necessitate speculation or the inclusion of information on related but distinct compounds, which would contravene the user's explicit constraints.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methoxy-2-methylpropyl)piperazine, and what key reaction parameters influence yield and purity?

- Methodology : The compound is typically synthesized via coupling reactions using reagents like EDCI/HOAt (to activate carboxyl groups) followed by reduction with aluminum hydrides (e.g., LiAlH₄). For example, coupling 2-methyl-3-phenylpropionic acid with a monosubstituted piperazine precursor (e.g., 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine) under anhydrous conditions in DMF or DCM yields intermediates, which are purified via silica gel chromatography (ethyl acetate/hexane gradients). Key parameters include reaction temperature (room temperature for coupling, reflux for reductions), stoichiometry of coupling reagents (1.2–1.5 equiv.), and inert atmosphere to prevent hydrolysis .

Q. How can researchers optimize purification techniques for this compound to ensure high analytical purity?

- Methodology : Use sequential solvent extraction (e.g., methylene chloride or ethyl acetate) followed by column chromatography with silica gel (eluent ratios of 1:8–1:2 ethyl acetate/hexane). Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:2 hexane/ethyl acetate). For chiral resolution, employ chiral stationary phases or recrystallization with solvents like Et₂O to isolate enantiomers. Purity validation via HPLC (C18 column, methanol/water gradients) or NMR (integration of methoxy and piperazine protons) is critical .

Advanced Research Questions

Q. How do structural modifications on the piperazine ring (e.g., N-alkylation, aryl substitution) affect the compound’s affinity for neurotransmitter transporters (e.g., dopamine/serotonin transporters)?

- Methodology : SAR studies reveal that substituents like methoxy, fluoro, or methyl groups on the piperazine ring modulate transporter affinity. For instance, replacing the 2-methoxy-2-methylpropyl group with a 4-fluorobenzyl moiety increases σ₂ receptor binding (Kᵢ = 0.68 nM vs. 4.70 nM for unsubstituted analogs). Use radioligand binding assays (³H-labeled ligands) and molecular docking (e.g., AutoDock Vina) to evaluate steric/electronic effects of substituents. Contradictions in data (e.g., in vitro vs. in vivo activity) may arise from metabolic stability differences or blood-brain barrier penetration .

Q. What advanced analytical methods resolve spectral overlaps in characterizing substituted piperazines, particularly isomers or degradation products?

- Methodology : Raman microspectroscopy (20 mW laser power, 128–256 scans) paired with multivariate analysis (PCA-LDA) differentiates isomers (e.g., ortho vs. para substituents) by unique vibrational modes (e.g., C–N stretching at ~1,100 cm⁻¹). For HPLC, derivatization with 1-(2-methoxyphenyl)piperazine stabilizes reactive intermediates and enhances UV detection sensitivity. Validate with HRMS (ESI⁺ mode, m/z ± 2 ppm) to confirm molecular ions .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, protein binding). Design parallel experiments:

- In vitro : Use human-derived cell lines (e.g., SK-N-SH neuroblastoma) to assess target engagement (EC₅₀ via MTT assays).

- In vivo : Administer via intraperitoneal injection in rodent models, monitoring plasma half-life (LC-MS/MS) and brain penetration (microdialysis). Cross-validate with PET imaging using radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s selectivity for serotonin vs. dopamine transporters?

- Approach : Evaluate assay conditions (e.g., buffer pH, ion concentrations) that alter transporter conformation. For example, Na⁺/Cl⁻-dependent assays favor serotonin transporter binding, while K⁺-free buffers may enhance dopamine uptake. Use CRISPR-edited cell lines (e.g., SERT-KO vs. DAT-KO) to isolate transporter-specific effects. Contradictions may also arise from impurity profiles (e.g., residual EDCI in samples), necessitating rigorous QC via NMR and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.